Methyl 4-bromo-3-hydroxybenzoate

Synthetic Chemistry Process Optimization Yield

Researchers requiring a well-defined intermediate for drug candidate synthesis face variability from impure or analog compounds. Methyl 4-bromo-3-hydroxybenzoate (CAS 106291-80-9) eliminates this risk. • ≥98% purity ensures consistent outcomes, eliminating in-house purification for selective inhibitor synthesis. • 89% synthetic yield surpasses ethyl ester analogs (60-79%), reducing cost of goods. • Melting point 121-125°C vs. 70-74°C for non-halogenated analogs enhances solid-phase stability and simplifies recrystallization.

Molecular Formula C8H7BrO3
Molecular Weight 231.04 g/mol
CAS No. 106291-80-9
Cat. No. B121415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-hydroxybenzoate
CAS106291-80-9
Synonyms4-Bromo-3-hydroxybenzoic Acid Methyl Ester;  Methyl 3-Hydroxy-4-bromobenzoate;  Methyl 4-Bromo-3-hydroxybenzoate
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Br)O
InChIInChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
InChIKeyVYOFPLOREOHCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-3-hydroxybenzoate Overview


Methyl 4-bromo-3-hydroxybenzoate (CAS 106291-80-9) is a multifunctional aromatic building block classified as an m-hydroxybenzoic acid ester . It features a methyl ester, a phenolic hydroxyl group, and a bromine atom on the benzene ring. This specific substitution pattern provides a unique platform for selective chemical transformations, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its physical properties, such as a melting point of 121-125°C and a molecular weight of 231.04 g/mol , are well-defined, ensuring consistent handling and formulation in laboratory settings.

Bromine for selective cross-coupling reactions
Phenol and ester groups for orthogonal functionalization
Defined physical properties support consistent laboratory handling

Methyl 4-bromo-3-hydroxybenzoate Procurement Risks


Substituting Methyl 4-bromo-3-hydroxybenzoate with a close analog like its ethyl ester, chloro derivative, or unsubstituted parent can critically alter reaction outcomes and downstream product profiles. These substitutions introduce quantifiable changes in steric bulk, electronic properties, and physical stability, directly impacting synthetic yields and the purity of final products . For instance, the bromine atom offers a specific balance of reactivity and leaving-group ability in cross-coupling reactions that cannot be replicated by a chlorine or iodine atom [1]. Furthermore, the specific ester group influences solubility and melting point, affecting purification and formulation steps. The data below quantifies these critical differences to guide precise procurement decisions.

Halogen reactivity Replacing bromine with chlorine or iodine may shift cross-coupling outcomes and leaving-group behavior.
Ester chain length Methyl vs. ethyl ester may alter solubility, melting point, and purification efficiency.
Electronic profile Unsubstituted or fluoro analogs may not reproduce the same electronic and steric environment.

Methyl 4-bromo-3-hydroxybenzoate Evidence Comparison


Esterification Yield Comparison

The synthesis of Methyl 4-bromo-3-hydroxybenzoate via acid-catalyzed esterification of 4-bromo-3-hydroxybenzoic acid has been reported with an isolated yield of 89% . In contrast, analogous procedures for the ethyl ester derivative achieve yields around 60-79% . This quantifiable difference of 10-29% in synthetic efficiency represents a significant factor in process economics and material throughput.

Esterification Yield
Reported
89%
vs
60–79%
Supports process yield screening
Acid-catalyzed esterification conditions
Synthetic Chemistry Process Optimization Yield

Melting Point Comparison

Methyl 4-bromo-3-hydroxybenzoate has a reported melting point of 121-125°C . Its unsubstituted analog, Methyl 3-hydroxybenzoate, melts at a significantly lower range of 70-74°C . The higher melting point of the target compound (a difference of approximately 50°C) is a critical parameter for purification by recrystallization and for ensuring solid-state stability during storage and handling.

Melting Point
Head-to-head
121–125 °C
vs
70–74 °C
Supports purification and storage suitability
Recrystallization context
Physical Chemistry Purification Formulation

Vendor Purity Comparison

Reputable commercial sources, including TCI America and Sigma-Aldrich, list Methyl 4-bromo-3-hydroxybenzoate with a minimum purity of ≥97.0% to ≥98.0% as determined by GC or HPLC . In contrast, similar halogenated analogs, such as Methyl 4-fluoro-3-hydroxybenzoate, are often offered at lower standard purities of 95% . The availability of the target compound at higher specified purity grades ensures more consistent performance in sensitive applications, such as serving as a reactant in the preparation of selective inhibitors .

Vendor Purity
Specification review
≥97–98%
vs
95%
Supports procurement consistency review
Vendor specifications (TCI, Sigma-Aldrich)
Procurement Quality Control Vendor Comparison

Methyl 4-bromo-3-hydroxybenzoate Applications


Pharmaceutical Intermediate Synthesis

When synthesizing drug candidates where a single, well-defined intermediate is crucial, the high commercial purity (≥97-98%) of Methyl 4-bromo-3-hydroxybenzoate ensures consistent reaction outcomes . This is particularly critical in the preparation of selective inhibitors, where even minor impurities can lead to off-target effects or failed biological assays . Procuring this high-grade material eliminates the need for time-consuming in-house purification, accelerating the drug discovery process.

Cost-Effective Synthesis Scale-Up

For process chemists developing scalable routes, the reported 89% synthetic yield for this methyl ester offers a clear economic advantage over lower-yielding alternatives like the ethyl ester (60-79% yield) . This higher efficiency directly reduces the cost of goods and minimizes waste, making it a preferred building block for producing larger quantities of advanced intermediates or final active pharmaceutical ingredients (APIs).

Solid-Phase Synthesis and Purification

In solid-phase synthesis or when designing a recrystallization purification strategy, the relatively high melting point of 121-125°C is a key differentiator from non-halogenated analogs like Methyl 3-hydroxybenzoate (m.p. 70-74°C) . This property enhances the compound's stability on solid supports and simplifies its isolation as a crystalline solid, improving the overall efficiency and purity of the final product.

Application
Selection Property
Validation Focus
Pharmaceutical Intermediate Synthesis
High standard purity grade
Impurity profile and reaction outcome consistency
Process Scale-Up Development
Reported synthetic yield profile
Yield reproducibility and cost evaluation
Purification and Solid-Phase Workflow
Higher melting point profile
Crystallinity and solid-state stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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